Methylenecyclopropylpyruvate

Gluconeogenesis inhibition Hepatocyte metabolism Hypoglycin toxicity

Methylenecyclopropylpyruvate (MCPP; CAS 5746‑24‑7), also known as ketohypoglycin, is a 2‑oxo monocarboxylic acid metabolite of the plant toxin hypoglycin A. It is widely used as a tool compound to interrogate hepatic gluconeogenesis and mitochondrial fatty acid β‑oxidation pathways.

Molecular Formula C7H7O3-
Molecular Weight 139.13 g/mol
Cat. No. B1263610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylenecyclopropylpyruvate
Synonymsketohypoglycin
methylenecyclopropylpyruvate
Molecular FormulaC7H7O3-
Molecular Weight139.13 g/mol
Structural Identifiers
SMILESC=C1CC1CC(=O)C(=O)[O-]
InChIInChI=1S/C7H8O3/c1-4-2-5(4)3-6(8)7(9)10/h5H,1-3H2,(H,9,10)/p-1
InChIKeyIKTGVEIOCJLOFU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylenecyclopropylpyruvate (Ketohypoglycin) for Gluconeogenesis and β‑Oxidation Research: Sourcing Guide


Methylenecyclopropylpyruvate (MCPP; CAS 5746‑24‑7), also known as ketohypoglycin, is a 2‑oxo monocarboxylic acid metabolite of the plant toxin hypoglycin A [1]. It is widely used as a tool compound to interrogate hepatic gluconeogenesis and mitochondrial fatty acid β‑oxidation pathways. MCPP acts downstream of hypoglycin A, inhibiting gluconeogenesis at concentrations as low as 0.1–0.3 mM and interfering with β‑oxidation via butyryl‑CoA dehydrogenase blockade [2]. The compound is supplied by several vendors at >98 % purity, typically requiring custom synthesis with lead times of 2–4 months, reflecting its specialized utility .

Why Hypoglycin A or Methylenecyclopropylacetate Cannot Replace Methylenecyclopropylpyruvate in Metabolic Research


Hypoglycin A, methylenecyclopropylacetate (MCPA), pent‑4‑enoic acid, and etomoxir all perturb fatty acid metabolism, yet none replicate the dual gluconeogenesis/β‑oxidation inhibitory profile of MCPP. Hypoglycin A is a protoxin that requires transamination to MCPP to achieve full gluconeogenic blockade; direct use of hypoglycin A yields weaker and less reproducible inhibition [1]. MCPA selectively inhibits butyryl‑CoA dehydrogenase but spares pyruvate oxidation and does not block gluconeogenesis from all precursors [2]. Pent‑4‑enoic acid inhibits β‑oxidation at a different locus and requires much higher concentrations to affect pyruvate metabolism [3]. Etomoxir targets carnitine palmitoyltransferase‑1 (CPT1) upstream of the β‑oxidation cycle, resulting in a distinct pattern of mitochondrial injury [4]. These mechanistic divergences preclude simple one‑to‑one substitution; the quantitative evidence below documents the precise differences relevant to experimental design and procurement decisions.

Methylenecyclopropylpyruvate: Quantitative Differentiation Against Comparator Compounds


Superior Gluconeogenesis Inhibition: MCPP vs. Hypoglycin A in Isolated Rat Hepatocytes

In side‑by‑side experiments using isolated rat liver cells, hypoglycin A was reported to be a less effective inhibitor of gluconeogenesis than its transamination product methylenecyclopropylpyruvate (ketohypoglycin). MCPP at 0.3 mM inhibited gluconeogenesis from all substrates tested (lactate, pyruvate, alanine, glycerol, dihydroxyacetone) with the sole exception of fructose [1]. While the original publication does not list a formal IC₅₀ for hypoglycin A, the qualitative finding that hypoglycin A is weaker at equimolar or comparable concentrations is consistently cited across authoritative databases [2]. This establishes MCPP as the preferred direct‑acting inhibitor for gluconeogenesis studies.

Gluconeogenesis inhibition Hepatocyte metabolism Hypoglycin toxicity

Broad‑Spectrum Substrate Coverage: MCPP Inhibits Gluconeogenesis from All Precursors Except Fructose

At a concentration of 0.3 mM, MCPP completely blocked gluconeogenesis from lactate, pyruvate, alanine, glycerol, and dihydroxyacetone in isolated rat liver cells. Only fructose‑supported gluconeogenesis was unaffected [1]. An earlier study using rat kidney cortex slices confirmed that MCPP is active at concentrations as low as 0.1 mM and localized the site of inhibition to fructose‑1,6‑bisphosphatase [2]. This pattern differs from pent‑4‑enoic acid, which inhibits pyruvate oxidation only at concentrations substantially higher than those needed to suppress β‑oxidation [3], and from MCPA, which does not affect pyruvate or 2‑oxoglutarate oxidation in mitochondria [3].

Gluconeogenesis Substrate selectivity Fructose bypass

CoA Pool Redistribution: MCPP vs. MCPA Co‑administration Effects in Rat Liver Mitochondria

Both MCPP and MCPA (1 mM each) caused a rapid decrease in mitochondrial CoASH concentrations without affecting acetyl‑CoA levels [1]. However, in the presence of lactate and palmitate, MCPP (0.3 mM) alone produced a fall in total acid‑soluble CoA and a relative increase in short‑chain acyl‑CoA species at the expense of free CoA and acetyl‑CoA, while leaving ATP, ADP, and aspartate unchanged [2]. This specific CoA redistribution pattern—depletion of free CoA with accumulation of short‑chain acyl‑CoAs—has been mechanistically linked to inhibition of specific CoA‑dependent gluconeogenic enzymes [2] and represents a distinguishing metabolic signature relative to MCPA’s narrower effect on butyryl‑CoA dehydrogenase [1].

Coenzyme A homeostasis Acyl-CoA profiling Mitochondrial metabolism

β‑Oxidation Blockade Locus: MCPP vs. Etomoxir in Rat Tissue Preparations

Both MCPP and etomoxir are validated inhibitors of mitochondrial β‑oxidation and have been employed as positive controls in ³H₂O‑release assays from [9,10‑³H]hexadecanoate in rat skeletal muscle [1]. However, their molecular targets differ: etomoxir irreversibly inhibits carnitine palmitoyltransferase‑1 (CPT1), blocking long‑chain fatty acid entry into mitochondria, whereas MCPP (and its CoA ester) inhibits butyryl‑CoA dehydrogenase, a short‑chain acyl‑CoA dehydrogenase acting within the β‑oxidation cycle [2]. Consistent with this, MCPP does not affect ¹⁴CO₂ release from [1‑¹⁴C]palmitate, confirming that long‑chain fatty acid activation and CPT1‑dependent transport remain intact [2]. This mechanistic distinction makes MCPP the appropriate choice for studies requiring β‑oxidation inhibition at the level of short‑chain acyl‑CoA dehydrogenases without disruption of CPT1‑dependent processes.

Fatty acid β‑oxidation Mitochondrial inhibitor CPT1 vs. butyryl-CoA dehydrogenase

Ketogenesis Suppression and Redox Ratio Shift: MCPP in the Absence of Lactate

In isolated rat liver cells incubated without lactate, MCPP (0.3 mM) inhibited ketogenesis and decreased the [β‑hydroxybutyrate]/[acetoacetate] ratio, indicating a shift in the mitochondrial NAD⁺/NADH redox state [1]. These effects were masked when 10 mM lactate was present, distinguishing MCPP from compounds that persistently alter ketogenic flux regardless of glycolytic substrate availability. MCPA, by contrast, potently suppresses hepatic ketogenesis through direct depletion of acetyl‑CoA content and ATP [2], but its effect on the β‑hydroxybutyrate/acetoacetate ratio has not been reported to show the same conditional lactate‑dependent reversibility.

Ketogenesis inhibition Redox state β‑hydroxybutyrate/acetoacetate ratio

Methylenecyclopropylpyruvate: Preferred Procurement Scenarios Based on Quantitative Evidence


Direct Gluconeogenesis Inhibition Without Pro‑Toxin Activation Requirements

When experimental protocols demand reliable, concentration‑controlled inhibition of hepatic gluconeogenesis, MCPP should be procured over hypoglycin A. Hypoglycin A requires transamination to MCPP in situ, introducing variability in inhibitor concentration and onset kinetics. MCPP at 0.3 mM directly inhibits gluconeogenesis from all substrates except fructose in isolated rat liver cells [1]. This direct activity eliminates the need for metabolic activation controls and ensures batch‑to‑batch reproducibility in dose‑response studies.

Pan‑Substrate Gluconeogenic Blockade with Defined Fructose Bypass

In metabolic flux studies investigating the role of fructose‑1,6‑bisphosphatase (FBPase) or the triose phosphate node, MCPP is the tool of choice because it inhibits gluconeogenesis from all precursors entering upstream of triose phosphates (lactate, pyruvate, alanine, glycerol, dihydroxyacetone) while sparing fructose‑supported gluconeogenesis [1]. This property, confirmed in both liver and kidney cortex preparations at 0.1–0.3 mM [2], enables researchers to pharmacologically dissect the FBPase checkpoint—a capability not offered by MCPA or pent‑4‑enoic acid, which lack this specific substrate selectivity profile [3].

CoA Pool Perturbation Studies Requiring Short‑Chain Acyl‑CoA Accumulation

For investigators quantifying CoA species redistribution under gluconeogenic conditions, MCPP provides a unique tool that decreases total acid‑soluble CoA while increasing short‑chain acyl‑CoA at the expense of free CoA and acetyl‑CoA, without altering ATP, ADP, or aspartate [1]. This specific metabolic signature, attributed to inhibition of butyryl‑CoA dehydrogenase and CoA‑dependent gluconeogenic enzymes, is not replicated by MCPA alone, which primarily depletes CoASH without the same acyl‑CoA profile shift [2]. MCPP should be preferentially sourced for CoA‑focused metabolomics or enzymology experiments.

Mitochondrial β‑Oxidation Inhibition Downstream of CPT1

In studies that aim to inhibit β‑oxidation at the level of short‑chain acyl‑CoA dehydrogenases without blocking CPT1‑mediated fatty acid import, MCPP is the appropriate procurement choice. Unlike etomoxir, which irreversibly inhibits CPT1 and prevents long‑chain fatty acid entry, MCPP does not impair ¹⁴CO₂ release from [1‑¹⁴C]palmitate, confirming intact CPT1 function [1]. Both compounds have been validated in ³H₂O‑release β‑oxidation assays [2], but MCPP’s downstream site of action makes it the superior choice for experiments requiring separation of fatty acid transport from intra‑mitochondrial oxidation defects.

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